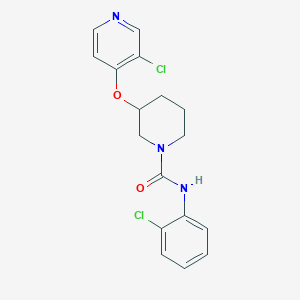
N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a chemical compound that has gained attention for its potential use in scientific research. This compound is commonly referred to as JNJ-19392673 and is part of a class of compounds known as piperidine carboxamides. JNJ-19392673 has been studied for its potential applications in a variety of fields, including neuroscience, cancer research, and drug discovery.
作用机制
The mechanism of action of JNJ-19392673 is not fully understood. However, it is believed that the compound acts as a modulator of the dopamine system in the brain. This modulation may be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
JNJ-19392673 has been shown to have a number of biochemical and physiological effects. In animal studies, JNJ-19392673 has been shown to increase dopamine levels in the brain. In addition, JNJ-19392673 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
JNJ-19392673 has a number of advantages and limitations for use in lab experiments. One of the primary advantages is its potential as a therapeutic agent for a variety of diseases. In addition, JNJ-19392673 is a highly specific compound that can be used to study the dopamine system in the brain. However, one of the limitations of JNJ-19392673 is its complex synthesis process, which can make it difficult to obtain in large quantities.
未来方向
There are a number of future directions for research on JNJ-19392673. One potential direction is to further study the compound's potential as a treatment for neurological disorders. In addition, future research could focus on the compound's anti-tumor activity and its potential use in cancer treatment. Another potential area of research is to further understand the compound's mechanism of action and how it modulates the dopamine system in the brain. Finally, future research could focus on developing new synthesis methods for JNJ-19392673 that are more efficient and cost-effective.
合成方法
The synthesis of JNJ-19392673 is a complex process that involves multiple steps. The initial step involves the reaction of 2-chlorophenylamine with 3-chloro-4-pyridinol to form an intermediate compound. This intermediate is then reacted with piperidine-1-carboxylic acid to form JNJ-19392673. The synthesis of JNJ-19392673 is a challenging process due to the complex nature of the compound and the need for high purity.
科学研究应用
JNJ-19392673 has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of research has been in the field of neuroscience. JNJ-19392673 has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. In addition, JNJ-19392673 has been studied for its potential use in cancer research as it has been shown to have anti-tumor activity.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-5-1-2-6-15(13)21-17(23)22-9-3-4-12(11-22)24-16-7-8-20-10-14(16)19/h1-2,5-8,10,12H,3-4,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEQKIFSOAHTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)

![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
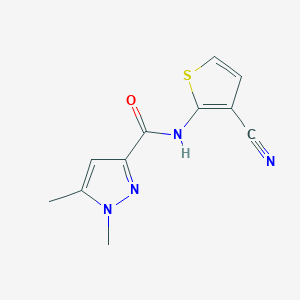
![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)
![7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2905469.png)

![cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2905475.png)
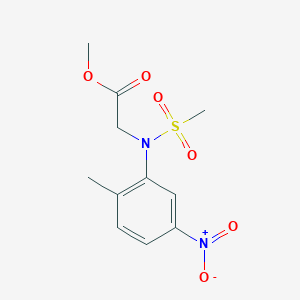
![3-oxo-2-phenyl-N,5-bis((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905478.png)
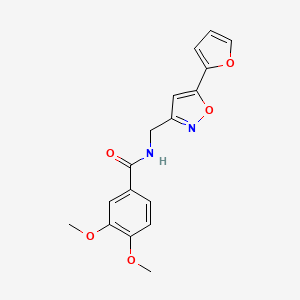
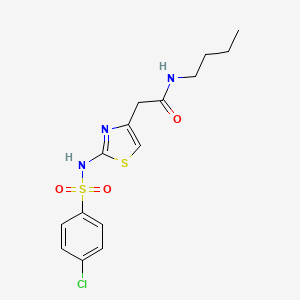
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2905484.png)